molecular formula C12H25I B1195088 1-Iodododecane CAS No. 4292-19-7

1-Iodododecane

Cat. No. B1195088
CAS RN: 4292-19-7
M. Wt: 296.23 g/mol
InChI Key: GCDPERPXPREHJF-UHFFFAOYSA-N
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Description

1-Iodododecane is a saturated hydrocarbon with the chemical formula C12H25I. It is an alkyl iodide that is used as a reagent in organic synthesis, as a catalyst, and as a source of iodine in biochemistry. It is a colorless liquid at room temperature and has a boiling point of 166°C. It is soluble in most organic solvents, such as ethanol and ether, and is insoluble in water.

Scientific Research Applications

Organic Synthesis

1-Iodododecane is often used in organic synthesis. It can be used as a reactant in various chemical reactions due to its iodine atom, which can be easily replaced by other groups in nucleophilic substitution reactions .

Preparation of Dodecylated Graphite

Dodecylated graphite can be prepared using 1-Iodododecane. This process involves the reaction of graphite with 1-Iodododecane to attach dodecyl groups to the graphite surface .

Functionalization of Carbon Nanotubes

1-Iodododecane has been used in the preparation of alkyl functionalized single-walled carbon nanotubes (SWNTs). The iodine atom in 1-Iodododecane can be replaced by the carbon nanotubes, leading to the attachment of the dodecyl group to the nanotubes .

SmI2-Mediated Coupling Reactions

1-Iodododecane can be used in SmI2-mediated coupling reactions. For example, it has been used in the coupling of 1-Iodododecane and 2-octanone in the presence of LiBr, LiCl, and hexamethylphosphoramide (HMPA) .

Chemical Intermediate

1-Iodododecane can also be used as a chemical intermediate in the synthesis of other compounds. The iodine atom can be replaced by various groups, allowing for the synthesis of a wide range of dodecyl-substituted compounds .

Stabilizer

1-Iodododecane can act as a stabilizer in certain chemical reactions. The iodine atom can help to stabilize reactive intermediates, facilitating the reaction process .

Mechanism of Action

Target of Action

1-Iodododecane is a simple alkyl iodideIt can participate in various chemical reactions, particularly those involving nucleophilic substitution .

Mode of Action

In chemical reactions, 1-Iodododecane often acts as an alkylating agent. For instance, in the presence of a strong base, it can undergo nucleophilic substitution reactions with various nucleophiles . The iodine atom on the 1-Iodododecane molecule is a good leaving group, which makes it susceptible to attack by nucleophiles.

Result of Action

The primary result of 1-Iodododecane’s action in a chemical reaction is the transfer of the dodecyl group to a nucleophile. This can result in the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic molecules .

properties

IUPAC Name

1-iodododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDPERPXPREHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049302
Record name 1-Iodododecane
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Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4292-19-7
Record name 1-Iodododecane
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Record name Dodecane, 1-iodo-
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Record name 1-IODODODECANE
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Record name Dodecane, 1-iodo-
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Record name 1-Iodododecane
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Record name 1-iodododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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